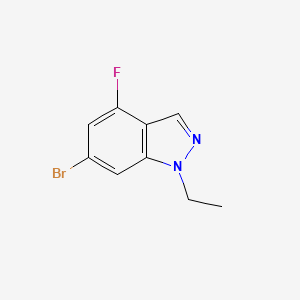

6-bromo-1-ethyl-4-fluoro-1H-indazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H8BrFN2 |

|---|---|

Molecular Weight |

243.08 g/mol |

IUPAC Name |

6-bromo-1-ethyl-4-fluoroindazole |

InChI |

InChI=1S/C9H8BrFN2/c1-2-13-9-4-6(10)3-8(11)7(9)5-12-13/h3-5H,2H2,1H3 |

InChI Key |

KPCGFPVRRVMXGA-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C2=C(C=N1)C(=CC(=C2)Br)F |

Origin of Product |

United States |

Theoretical and Computational Chemistry of 6 Bromo 1 Ethyl 4 Fluoro 1h Indazole

Quantum Chemical Investigations

Theoretical studies on analogous, but not identical, bromo- and fluoro-substituted indazole derivatives have been conducted. These studies typically employ methods like Density Functional Theory (DFT) to explore molecular structure, stability, and reactivity. Such research provides a foundational understanding of how substituents on the indazole core influence its electronic properties. However, without specific calculations for 6-bromo-1-ethyl-4-fluoro-1H-indazole, any discussion would be speculative and not adhere to the required scientific accuracy.

Density Functional Theory (DFT) Calculations

DFT is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular properties. For a molecule like this compound, DFT calculations would be instrumental in providing the specific data points requested.

A conformational analysis would identify the most stable three-dimensional arrangement of the atoms in this compound. This would involve calculating the potential energy surface of the molecule as a function of the rotation around single bonds, particularly concerning the ethyl group at the N1 position. The optimized geometrical parameters would provide precise bond lengths, bond angles, and dihedral angles for the most stable conformer. Currently, no published data for these parameters are available.

The HOMO and LUMO are the highest and lowest energy molecular orbitals that are occupied and unoccupied by electrons, respectively. The energies of these orbitals and the gap between them are crucial for understanding a molecule's chemical reactivity and kinetic stability. A lower HOMO-LUMO gap generally implies higher reactivity. Specific HOMO and LUMO energy values for this compound have not been reported in the searched literature.

An MEP map is a visual representation of the electrostatic potential on the surface of a molecule. It is used to predict sites for electrophilic and nucleophilic attack. Red regions indicate areas of negative potential (rich in electrons), while blue regions indicate areas of positive potential (electron-poor). An MEP map for this compound has not been published.

Mulliken charge analysis provides a method for estimating the partial atomic charges in a molecule, offering insights into the distribution of electrons among the atoms. This information is valuable for understanding electrostatic interactions and chemical bonding. No data from a Mulliken charge analysis for this compound could be located.

Gauge-Including Atomic Orbital (GIAO) Calculations for Spectroscopic Correlation

The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for the calculation of nuclear magnetic resonance (NMR) chemical shifts. researchgate.netimist.maresearchgate.netgaussian.com This method effectively addresses the gauge origin problem, which can lead to inaccuracies in the calculation of magnetic properties. The GIAO method, often coupled with Density Functional Theory (DFT), has been successfully applied to various heterocyclic systems, including indazole derivatives, to predict ¹H and ¹³C NMR chemical shifts. researchgate.netimist.maresearchgate.net

In a typical application, the geometry of the molecule is first optimized using a suitable level of theory and basis set. imist.maresearchgate.net Following optimization, GIAO calculations are performed to determine the isotropic shielding values for each nucleus. These theoretical values can then be correlated with experimental NMR data to confirm molecular structures and assign spectral peaks. For complex molecules like substituted indazoles, GIAO calculations are an invaluable tool for structural elucidation. researchgate.net

Table 1: Representative GIAO/DFT Calculated vs. Experimental Chemical Shifts for a Substituted Indazole Derivative (Note: This table is a hypothetical representation based on typical data from studies of related compounds.)

| Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| H1 | 7.85 | 7.90 |

| C3 | 142.5 | 143.1 |

| C4 | 115.2 | 115.8 |

| C5 | 121.9 | 122.3 |

| C6 | 120.1 | 120.5 |

| C7 | 128.4 | 128.9 |

| C7a | 140.3 | 140.8 |

Ab Initio and Post-Hartree-Fock Computational Methods

Ab initio and post-Hartree-Fock methods are foundational computational techniques for investigating the electronic structure and properties of molecules. Ab initio methods derive their results from first principles, without the inclusion of experimental data. The Hartree-Fock (HF) method is the simplest ab initio approach, but it does not fully account for electron correlation.

Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2) and Density Functional Theory (DFT) with various functionals (e.g., B3LYP), build upon the HF method to include electron correlation effects, leading to more accurate predictions of molecular properties. researchgate.netresearchgate.net These methods are commonly employed to study the geometries, electronic properties, and reactivity of indazole derivatives. researchgate.netresearchgate.netnih.gov For instance, DFT calculations can be used to determine the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the chemical reactivity and electronic transitions within the molecule. nih.gov

Molecular Dynamics (MD) Simulations

Ligand Stability and Conformational Dynamics within Molecular Systems

In the context of drug discovery and design, MD simulations are frequently used to assess the stability of a ligand, such as an indazole derivative, within the binding site of a target protein. nih.govnih.gov These simulations can reveal how the ligand's conformation changes over time and whether it maintains key interactions with the protein's active site. The stability of the ligand-protein complex is a critical factor in determining the potential efficacy of a drug candidate. worldscientific.com

Analysis of Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF)

Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are two key metrics used to analyze MD simulation trajectories. mdpi.comgithub.ioresearchgate.net

RMSD measures the average distance between the atoms of a molecule (or a selection of atoms) at a given time and a reference structure (usually the initial structure). github.io A stable RMSD value over time suggests that the system has reached equilibrium and the ligand is stably bound. mdpi.comresearchgate.net

RMSF measures the fluctuation of each atom or residue from its average position over the course of the simulation. mdpi.comgithub.io High RMSF values indicate regions of high flexibility, while low values suggest more rigid parts of the molecule or protein-ligand complex. mdpi.comresearchgate.net

Table 2: Illustrative RMSD and RMSF Data from a Hypothetical MD Simulation of an Indazole Derivative in a Protein Binding Site

| Simulation Time (ns) | Ligand RMSD (Å) | Protein Backbone RMSD (Å) |

| 0 | 0.00 | 0.00 |

| 10 | 1.25 | 1.50 |

| 20 | 1.35 | 1.65 |

| 30 | 1.30 | 1.60 |

| 40 | 1.40 | 1.70 |

| 50 | 1.38 | 1.68 |

| Residue Range | Average RMSF (Å) |

| 1-50 | 0.85 |

| 51-100 (Binding Site) | 1.20 |

| 101-150 | 0.95 |

Advanced Computational Modeling Approaches

Beyond fundamental quantum mechanics and molecular dynamics, more specialized computational techniques can be applied to understand and predict the biological activity of indazole derivatives.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govtandfonline.comdistantreader.orgaboutscience.eu By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of new, unsynthesized compounds. nih.govtandfonline.com

For a series of indazole derivatives, 3D-QSAR studies can be performed to understand how steric and electrostatic fields influence their inhibitory potency against a particular biological target. nih.govtandfonline.com The resulting contour maps can guide the design of new derivatives with improved activity by indicating where bulky or electron-donating/withdrawing groups should be placed on the indazole scaffold. tandfonline.com

: A Review of In Silico Approaches

Detailed computational studies focusing specifically on this compound are not extensively available in the public domain. However, the application of established theoretical and computational chemistry methods to the broader class of indazole derivatives provides a framework for understanding the potential molecular interactions and properties of this specific compound. This article outlines the principal in silico techniques used to investigate indazole-based compounds, which are applicable to this compound for the purposes of drug discovery and molecular design.

1 Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical representations that correlate the chemical structure of a compound with its biological activity. These models are instrumental in predicting the activity of novel compounds and in optimizing lead structures.

1 2D-QSAR Modeling

| Descriptor Type | Examples | Potential Relevance to this compound |

| Topological | Molecular Connectivity Indices, Wiener Index | Describes the size, shape, and degree of branching of the molecule. |

| Electronic | Molar Refractivity, LogP | Relates to the electronic distribution and lipophilicity, influencing membrane permeability and target interaction. |

| Physicochemical | Polar Surface Area (PSA) | Important for predicting cell permeability and bioavailability. |

Statistical methods such as Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are then employed to generate a predictive equation. The quality of a 2D-QSAR model is assessed through various validation metrics, including the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and external validation on a test set of compounds. While specific 2D-QSAR studies on this compound are not reported, such models for similar indazole series have highlighted the importance of lipophilicity and electronic parameters in determining their biological activity mdpi.comnih.gov.

2 3D-QSAR Modeling

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the structure-activity relationship by considering the 3D properties of molecules. These methods are particularly useful in drug design as they generate contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding interactions are favorable or unfavorable for activity.

For a series of indazole derivatives, a 3D-QSAR study would involve aligning the compounds based on a common scaffold, which for this compound would be the indazole core. The aligned molecules are then placed in a 3D grid, and the steric and electrostatic fields are calculated at each grid point.

| 3D-QSAR Method | Key Features | Application to Indazole Derivatives |

| CoMFA | Utilizes steric (Lennard-Jones) and electrostatic (Coulombic) fields. | Can identify regions where bulky substituents or specific charge distributions enhance or diminish the inhibitory activity of indazole-based kinase inhibitors nih.govresearchgate.netsemanticscholar.orgmdpi.com. |

| CoMSIA | In addition to steric and electrostatic fields, it includes hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. | Provides a more comprehensive understanding of the interaction requirements, which is crucial for designing indazole derivatives with improved binding affinity and selectivity mdpi.com. |

Studies on N-4-pyrimidinyl-1H-indazol-4-amine inhibitors have demonstrated the utility of CoMFA in developing robust models with high predictive power nih.gov. Similarly, 3D-QSAR studies on other kinase inhibitors have shown that contour maps can guide the rational design of more potent compounds by indicating optimal substitution patterns nih.govnih.gov.

2 Free Energy Perturbation (FEP) Calculations for Binding Affinity Prediction

Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the relative binding free energies of a series of ligands to a biological target springernature.comnih.govnih.govbiorxiv.org. FEP simulations are based on molecular dynamics (MD) or Monte Carlo simulations and provide a thermodynamically sound prediction of the change in binding affinity resulting from a small chemical modification.

The application of FEP to this compound and its analogs would involve creating a thermodynamic cycle where the compound is "alchemically" transformed into a related molecule both in solution and when bound to the target protein. The difference in the free energy of these two transformations provides the relative binding free energy.

| FEP Calculation Parameter | Description | Significance in Drug Design |

| Relative Binding Free Energy (ΔΔG) | The calculated difference in binding affinity between two ligands. | Allows for the ranking of compounds and prioritization of synthetic efforts towards more potent analogs cresset-group.com. |

| Perturbation Pathway | The series of intermediate steps in the alchemical transformation. | Careful selection of the pathway is crucial for the convergence and accuracy of the calculation. |

| Sampling | The extent to which the conformational space of the system is explored during the simulation. | Insufficient sampling can lead to inaccurate free energy estimates. Enhanced sampling techniques are often employed bohrium.comvu.nl. |

While computationally intensive, FEP calculations have become increasingly accessible and accurate, making them a valuable tool in lead optimization bohrium.comvu.nlresearchgate.net. For indazole derivatives targeting kinases, FEP could be used to predict the affinity changes upon modification of the substituents at the bromo, ethyl, or fluoro positions of this compound.

3 Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling is a cornerstone of ligand-based drug design, particularly when the 3D structure of the target is unknown nih.govdovepress.comdergipark.org.trnih.gov. A pharmacophore represents the essential steric and electronic features that a molecule must possess to bind to a specific target and elicit a biological response.

For a series of active indazole derivatives, a ligand-based pharmacophore model can be generated by aligning the compounds and identifying common chemical features such as hydrogen bond acceptors/donors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups. This model can then be used as a 3D query to screen large compound libraries for novel scaffolds that match the pharmacophore and are therefore likely to be active.

Studies on asymmetrical hexahydro-2H-indazole analogs have successfully used this approach to identify potential inhibitors of the estrogen receptor alpha ugm.ac.id. A pharmacophore model derived from indazole-based HIF-1α inhibitors identified a five-point hypothesis that could be used to design more potent compounds nih.gov.

| Pharmacophore Feature | Description | Potential Role in this compound |

| Hydrogen Bond Acceptor | An atom or group that can accept a hydrogen bond. | The nitrogen atoms of the indazole ring. |

| Aromatic Ring | A planar, cyclic, conjugated system. | The benzene ring of the indazole core. |

| Hydrophobic Group | A nonpolar group that avoids contact with water. | The ethyl group at the 1-position. |

| Halogen Bond Donor | The bromine atom can act as a halogen bond donor. | The bromine at the 6-position. |

4 Fragment-Based Virtual Screening

Fragment-based drug discovery (FBDD) is a powerful approach for identifying novel lead compounds by screening small, low-molecular-weight molecules ("fragments") for weak binding to a biological target nih.gov. Virtual screening of fragment libraries has become an efficient method to explore a vast chemical space and identify promising starting points for drug design computabio.comenamine.netresearchgate.net.

The indazole scaffold itself is a common fragment found in many kinase inhibitors nih.govnih.gov. A fragment-based virtual screening campaign for a target of interest could identify the this compound core as a potential binder. Subsequent steps would involve growing or linking this fragment to occupy adjacent pockets in the binding site to increase potency and selectivity.

NMR-based fragment screening and X-ray crystallography are often used to validate the binding of fragments identified through virtual screening nih.govsemanticscholar.org. The development of potent inhibitors often involves an iterative process of fragment elaboration guided by structural information and computational modeling.

| Fragment-Based Approach | Description | Application to Indazole Derivatives |

| Fragment Screening | Identifying low-molecular-weight compounds that bind to the target. | The indazole core is a privileged fragment for many kinase targets nih.govnih.gov. |

| Fragment Growing | Modifying a bound fragment to incorporate additional interactions with the target. | Adding substituents to the this compound core to improve binding affinity. |

| Fragment Linking | Connecting two or more fragments that bind to adjacent sites on the target. | Linking the indazole core to another fragment to create a more potent inhibitor. |

Synthetic Methodologies and Reaction Mechanisms of 6 Bromo 1 Ethyl 4 Fluoro 1h Indazole and Its Analogs

Strategic Approaches to Indazole Scaffold Construction

The creation of the indazole nucleus can be broadly categorized into methods that construct the heterocyclic ring onto a pre-existing benzene derivative and those that form the benzene ring onto a pyrazole (B372694) precursor. acs.org

Cyclization Reactions for Core Ring Formation

Cyclization reactions are a cornerstone in the synthesis of indazoles. These methods often involve the formation of a crucial N-N bond or a C-N bond to close the pyrazole ring on an aromatic precursor.

A notable strategy for indazole synthesis involves the intramolecular ligand-free palladium-catalyzed C-H amination. This reaction has been reported for the synthesis of 1H-indazoles from aminohydrazones. nih.gov The process typically utilizes a palladium catalyst to facilitate the direct coupling of an N-H bond with an aromatic C-H bond, forming the indazole ring. The absence of a ligand simplifies the reaction conditions and purification process.

Table 1: Overview of Palladium-Catalyzed C-H Amination for Indazole Synthesis

| Starting Material | Catalyst | Key Transformation | Product |

|---|

Iodine-mediated direct aryl C-H amination presents a metal-free alternative for the synthesis of 1H-indazoles. nih.gov This method has been successfully applied to diaryl and tert-butyl aryl ketone hydrazones. researchgate.net The reaction typically proceeds in the presence of iodine, potassium iodide, and a base like sodium acetate. researchgate.net The iodine is believed to act as an oxidant, facilitating the cyclization process. researchgate.net Mechanistic studies suggest that the reaction may proceed through a radical chain mechanism. nih.gov

Table 2: Iodine-Mediated Synthesis of 1H-Indazoles

| Substrate | Reagents | Key Transformation | Product |

|---|---|---|---|

| Diaryl ketone hydrazones | I₂, KI, NaOAc | Direct aryl C-H amination | 1H-Indazoles |

Rhodium(III) catalysts have been effectively used to promote the synthesis of 1H-indazoles from aldehyde phenylhydrazones through a double C-H activation and C-H/C-H cross-coupling reaction. nih.govnih.gov This strategy is valued for its efficiency and tolerance of various functional groups, providing the corresponding indazole products in moderate to good yields. nih.gov DFT calculations and mechanism experiments suggest a cascade process involving C(aryl)-H bond metalation, C(aldehyde)-H bond insertion, and reductive elimination. nih.gov

Another approach utilizing a rhodium(III) catalyst involves the C-H bond addition of azobenzenes to aldehydes. nih.govacs.org This efficient, one-step synthesis of substituted N-aryl-2H-indazoles is highly compatible with various functional groups. nih.govacs.org

Table 3: Rhodium(III)-Catalyzed Indazole Synthesis

| Starting Materials | Key Transformation | Product |

|---|---|---|

| Aldehyde phenylhydrazones | Double C-H activation and C-H/C-H cross coupling | 1H-Indazoles |

Copper(II)-mediated N-N bond formation is another effective method for constructing the indazole scaffold. nih.gov An efficient and general method utilizes copper(II) acetate to mediate the cyclization of ketimines, which are prepared from o-aminobenzonitriles and organometallic reagents. nih.gov This reaction uses oxygen as the sole oxidant and produces 1H-indazoles in good to excellent yields. nih.gov

Copper catalysts also play a key role in one-pot, three-component reactions of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) to synthesize 2H-indazoles. researchgate.net In this process, the copper catalyst is crucial for both C-N and N-N bond formations. researchgate.net

Table 4: Copper-Mediated N-N Bond Formation for Indazole Synthesis

| Starting Materials | Catalyst/Mediator | Key Transformation | Product |

|---|---|---|---|

| Ketimines (from o-aminobenzonitriles) | Cu(OAc)₂ | N-N bond formation | 1H-Indazoles |

Oxidative Benzannulation of Pyrazoles

An alternative strategy for constructing the indazole core is the oxidative benzannulation of pyrazoles. This approach involves building the benzene ring onto a pre-existing pyrazole ring. A method developed by Joo et al. describes the synthesis of 1H-indazoles from pyrazoles and internal alkynes via a palladium-catalyzed oxidative benzannulation. acs.orgnih.gov This reaction utilizes Pd(OAc)₂/P(tBu)₃·HBF₄ as the catalytic system and allows for the construction of indazoles with various substituents on the benzene ring in moderate to good yields. nih.gov This convergent strategy provides a versatile route to functionalized indazoles. acs.orgelsevierpure.com

Table 5: Oxidative Benzannulation for Indazole Synthesis

| Starting Materials | Catalyst System | Key Transformation | Product |

|---|

Regioselective Functionalization of the Indazole Core

The indazole ring system offers multiple sites for substitution, making regioselectivity a key challenge in the synthesis of specifically substituted derivatives. The development of methods to control the position of functionalization on both the benzene and pyrazole rings is essential for creating targeted molecules. pnrjournal.com

Halogenation is a fundamental transformation in the synthesis of indazole derivatives, as the introduced halogen atoms can serve as versatile handles for further modifications, such as cross-coupling reactions. chim.it

The introduction of a bromine atom onto the indazole ring can be achieved through various methods, with N-Bromosuccinimide (NBS) and elemental bromine (Br₂) being common reagents. commonorganicchemistry.com The choice of reagent and reaction conditions can significantly influence the regioselectivity of the bromination.

For instance, the direct bromination of 2-substituted indazoles can be achieved using NBS under metal-free conditions. nih.govresearchgate.net The reaction of 2-phenyl-2H-indazole with one equivalent of NBS can lead to monobromination. researchgate.net The regioselectivity of bromination on the indazole ring is influenced by the polarity of the solvent. manac-inc.co.jp Visible-light photoredox catalysis with a dye such as erythrosine B can also be employed to activate NBS for the bromination of arenes and heteroarenes under mild conditions. nih.gov

In a specific synthetic route towards a 5-bromo-4-fluoro-1H-indazole derivative, 3-fluoro-2-methylaniline is treated with N-bromosuccinimide in acetonitrile (B52724) at low temperatures (-10 to 10 °C) to yield 4-bromo-3-fluoro-2-methylaniline. google.com Furthermore, ultrasound assistance has been shown to be effective in the bromination of indazoles at the C3 position using dibromohydantoin. nih.gov

Table 1: Comparison of Bromination Strategies for Indazole Derivatives

| Reagent | Substrate Example | Conditions | Key Features |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | 3-fluoro-2-methylaniline | Acetonitrile, -10 to 10 °C | Selective bromination ortho to the amino group. google.com |

| N-Bromosuccinimide (NBS) | 2-phenyl-2H-indazole | Metal-free, 25 °C | Can achieve selective monobromination. nih.govresearchgate.net |

| N-Bromosuccinimide (NBS) / Erythrosine B | Arenes and Heteroarenes | Visible light | Mild conditions, high regioselectivity. nih.gov |

| Dibromohydantoin | 2H-Indazoles | Ultrasound, Na₂CO₃, EtOH, 40 °C | Efficient C3-bromination. nih.gov |

| Br₂/SO₂Cl₂ | Aromatic compounds | Microporous catalysts | Can be used for regioselective bromination. researchgate.net |

Electrophilic fluorination is a powerful tool for introducing fluorine atoms into organic molecules, and Selectfluor™ is a widely used reagent for this purpose. wikipedia.org It can act as both an electrophilic fluorine source and an oxidant. nih.govnih.gov The reaction of Selectfluor™ with isoxazoles can lead to C-4 fluorination. researchgate.net While direct C-H fluorination of the indazole core is less commonly reported, the use of such electrophilic fluorinating agents is a key strategy for synthesizing fluorinated heterocycles. In some cases, unexpected reactions can occur; for example, the reaction of 2H-indazoles with Selectfluor™ in DMSO can result in C3-formylation instead of fluorination. researchgate.net

The introduction of halogens onto the indazole scaffold significantly alters its electronic properties and reactivity. Halogen atoms are electron-withdrawing through the inductive effect, which can decrease the electron density of the aromatic system. This can make the indazole ring less susceptible to further electrophilic substitution and can influence the acidity of the N-H proton.

The presence of a halogen atom also provides a reactive site for subsequent functionalization through various cross-coupling reactions, such as Suzuki-Miyaura reactions, which are invaluable for constructing carbon-carbon bonds. nih.gov For example, a C7-bromo-4-substituted-1H-indazole can undergo a palladium-mediated Suzuki-Miyaura reaction with boronic acids to introduce new aryl groups. nih.gov The nature and position of the halogen can also impact the biological activity of the resulting molecule. nih.gov

N-alkylation of indazoles is a crucial step in the synthesis of many biologically active compounds. nih.gov However, the presence of two nitrogen atoms in the pyrazole ring (N1 and N2) often leads to mixtures of regioisomers, making regioselective alkylation a significant synthetic challenge. beilstein-journals.orgnih.gov

The alkylation of 1H-indazoles typically results in a mixture of N1 and N2 substituted products, with the ratio depending on the reaction conditions, including the base, solvent, and alkylating agent used. researchgate.net The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer. beilstein-journals.orgd-nb.info

Significant research has been dedicated to developing conditions that favor the formation of one regioisomer over the other. d-nb.inforesearchgate.netbeilstein-journals.org The choice of base and solvent system is critical for controlling the regioselectivity of N-alkylation.

For achieving N1-selectivity, a combination of sodium hydride (NaH) in tetrahydrofuran (THF) has been shown to be a promising system. nih.govbeilstein-journals.org This protocol has demonstrated high N1-regioselectivity for a variety of C-3 substituted indazoles. beilstein-journals.org For example, the alkylation of methyl 5-bromo-1H-indazole-3-carboxylate with pentyl bromide using NaH in THF resulted in a greater than 99:1 ratio of N1 to N2 isomers. nih.gov In contrast, using cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF) often leads to lower N1 selectivity. beilstein-journals.org

A thermodynamically driven, highly selective N1-alkylation has been developed that is practical and broad in scope, showing no detectable N2-alkylated products upon completion. rsc.org The reaction conditions can be optimized by screening different bases, solvents, and temperatures. beilstein-journals.org

Table 2: Optimization of N-Alkylation Conditions for Indazole Derivatives

| Base | Solvent | Alkylating Agent | Substrate Example | N1:N2 Ratio | Reference |

|---|---|---|---|---|---|

| NaH | THF | Pentyl Bromide | Methyl 5-bromo-1H-indazole-3-carboxylate | >99:1 | nih.gov |

| Cs₂CO₃ | DMF | Pentyl Bromide | Methyl 5-bromo-1H-indazole-3-carboxylate | 2.6:1 | nih.gov |

| K₂CO₃ | DMF | Ethyl Bromide | 6-nitro-1H-indazole | N/A | researchgate.net |

| Cs₂CO₃ | Dioxane | Alkyl Tosylates | Methyl 5-bromo-1H-indazole-3-carboxylate | High N1 selectivity | beilstein-journals.org |

N-Alkylation at the 1-Position (Ethyl Group Installation)

Influence of N1 Substituents on Molecular Properties and Metabolic Stability

Research into the regioselective N-alkylation of the 1H-indazole scaffold has shown that the choice of reaction conditions and the nature of the electrophile can direct the substitution to the desired nitrogen atom beilstein-journals.orgresearchgate.net. For instance, the use of sodium hydride (NaH) in tetrahydrofuran (THF) with an alkyl bromide has shown promise for selective N1 alkylation beilstein-journals.org. The nature of the substituent can significantly impact the compound's interaction with biological targets and its susceptibility to metabolic enzymes.

In the broader context of drug design, modifying N1 substituents is a common strategy to optimize pharmacokinetic profiles. For example, in the development of poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors, a series of N-1-substituted indazole-3-carboxamide derivatives were synthesized to explore structure-activity relationships nih.gov. Introducing different groups at the N1 position allows for the fine-tuning of properties like lipophilicity and metabolic clearance, which are crucial for a compound's efficacy and duration of action. The presence of fluorine in the molecule can also contribute to enhanced metabolic stability organic-chemistry.org.

Table 1: N1-Alkylation Regioselectivity Conditions This is an interactive data table. You can sort and filter the data.

| Base/Solvent System | Alkylating Agent | Regioselectivity | Reference |

|---|---|---|---|

| Sodium Hydride (NaH) / Tetrahydrofuran (THF) | Alkyl Bromide | Predominantly N1 | beilstein-journals.org |

Derivatization at the 4-Position (Fluoro Group Introduction)

The introduction of a fluorine atom at the 4-position of the indazole ring is a key synthetic step in creating molecules like 6-bromo-1-ethyl-4-fluoro-1H-indazole. Fluorine substitution is highly significant in medicinal chemistry as it can modulate electronic properties, pKa, and metabolic stability organic-chemistry.org.

One common strategy for synthesizing fluorinated indazoles involves starting with a correspondingly fluorinated aniline precursor. For example, the synthesis of 5-bromo-4-fluoro-1H-indazole begins with 3-fluoro-2-methylaniline, which undergoes bromination and subsequent ring closure to form the indazole core google.com. This approach ensures the fluorine atom is correctly positioned from the outset.

Direct fluorination of the indazole ring system is another viable, though sometimes challenging, approach. Methods have been developed for the regioselective C-3 fluorination of 2H-indazoles using electrophilic fluorinating agents like N-fluorobenzenesulfonimide (NFSI) in an aqueous medium organic-chemistry.org. While this specific method targets the 3-position, similar principles of electrophilic aromatic substitution can be adapted for the 4-position, depending on the directing effects of existing substituents on the indazole ring. The 4-fluoro-1H-indazole moiety itself is a versatile building block that can be further functionalized ossila.com.

Derivatization at the 6-Position (Bromo Group Introduction)

The bromine atom at the 6-position is a crucial functional handle, enabling a wide array of subsequent cross-coupling reactions. The synthesis of 6-bromoindazoles often starts with a substituted aniline that is subjected to sequential halogenation and cyclization steps .

A prevalent method involves the electrophilic bromination of an aniline precursor using reagents like N-bromosuccinimide (NBS) chim.it. The regioselectivity of the bromination is controlled by the directing effects of the substituents already present on the aniline ring. Following halogenation, the aniline derivative is converted into the indazole through diazotization and cyclization . For instance, a substituted 2-fluoroaniline can be sequentially chlorinated and brominated to introduce the desired halogen pattern before the indazole ring is formed . The synthesis of 6-bromo-1H-indazole itself serves as a precursor for more complex molecules, such as those used in the development of anticancer drugs like Axitinib chim.itbeilstein-journals.org.

Advanced Coupling Reactions for Further Functionalization

The presence of the bromo group at the 6-position of the indazole ring provides a reactive site for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of substituents and the construction of complex molecular architectures.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a powerful and widely used method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium complex yonedalabs.comwikipedia.org. The 6-bromo position of the indazole scaffold is an excellent electrophilic partner for this reaction.

This reaction has been successfully applied to unprotected (NH) 3-bromoindazoles under microwave irradiation, demonstrating the robustness of the method even without N-protection researchgate.net. Various boronic acids can be coupled at the bromo-position, allowing for the introduction of diverse aryl and heteroaryl groups. Typical conditions involve a palladium catalyst such as Pd(PPh3)4 or PdCl2(dppf), a base like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3), and a solvent system such as dioxane/water nih.govrsc.orgtcichemicals.com. The reactivity of aryl halides in Suzuki coupling generally follows the trend: I > Br > Cl tcichemicals.com.

Table 2: Representative Suzuki-Miyaura Reaction Conditions for Bromoindazoles This is an interactive data table. You can sort and filter the data.

| Catalyst | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|

| Pd(PPh3)4 | Cs2CO3 | 1,4-Dioxane/EtOH/H2O | 140 °C (Microwave) | researchgate.net |

| PdCl2(dppf)·DCM | K2CO3 | 1,4-Dioxane/H2O | 100 °C | rsc.org |

Sonogashira Cross-Coupling Reactions

The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide wikipedia.org. This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt, typically in the presence of an amine base organic-chemistry.orgyoutube.com. The this compound scaffold is a suitable substrate for this transformation, allowing for the introduction of alkyne functionalities.

The reaction provides a direct route to aryl-alkynes, which are valuable intermediates in the synthesis of pharmaceuticals and organic materials mdpi.com. While classic Sonogashira conditions are effective, copper-free variations have also been developed to avoid the formation of alkyne homocoupling byproducts nih.gov. The reactivity of the aryl halide in Sonogashira coupling is similar to that in Suzuki coupling, with bromides being effective substrates wikipedia.org.

Heck Reactions

The Heck reaction, or Mizoroki-Heck reaction, involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene organic-chemistry.orgwikipedia.org. This reaction is another powerful tool for the functionalization of the 6-bromoindazole core. It allows for the introduction of vinyl groups, which can be further manipulated.

The reaction typically employs a palladium catalyst, a base (often an amine like triethylamine), and is known for its excellent trans selectivity organic-chemistry.org. The utility of this reaction has been demonstrated in the synthesis of the drug Axitinib, where a key step involves a Heck coupling reaction starting from a 3,6-dibromo-1H-indazole derivative beilstein-journals.org. This highlights the applicability of the Heck reaction in constructing complex, biologically active molecules from bromoindazole precursors.

Late-Stage Functionalization Strategies for Complex Molecules

Late-stage functionalization (LSF) is a powerful strategy for introducing chemical modifications at a late step in a synthetic sequence, enabling the rapid diversification of complex molecules. For indazole-containing structures, C-H activation has emerged as an efficient approach to increase molecular complexity. researchgate.netrsc.org Transition metal-catalyzed C-H functionalization allows for the direct introduction of various functional groups onto the indazole scaffold, avoiding the need for pre-functionalized starting materials. researchgate.net

Strategies for the LSF of the indazole core often focus on the C3 position. For instance, palladium-catalyzed isocyanide insertion has been utilized for the C-H functionalization of 2H-indazoles at the C3-position, leading to the synthesis of diverse heterocyclic systems. acs.org Another approach involves the direct arylation of indazoles. The regioselectivity of these reactions can be controlled by the choice of catalyst, ligands, and reaction conditions. For example, palladium-catalyzed direct arylation of 2H-indazoles with aryl bromides has been achieved with high yields using KOAc as a base. researchgate.net This method tolerates a range of substituents on both the indazole and the aryl bromide. researchgate.net

Furthermore, visible-light-mediated photoredox catalysis offers a mild and efficient method for LSF. Rose Bengal, an organic dye, has been used as a catalyst for the C(sp2)–H functionalization of indazoles with diphenylphosphine oxide at room temperature, demonstrating the potential of photoredox catalysis in modifying the indazole core. rsc.org

Table 1: Selected Late-Stage Functionalization Reactions for Indazole Analogs

| Reaction Type | Catalyst/Reagent | Position Functionalized | Ref. |

|---|---|---|---|

| Isocyanide Insertion | Palladium(II) | C3 | acs.org |

| Direct Arylation | Pd(OAc)2 / KOAc | C3 | researchgate.net |

| Phosphonylation | Rose Bengal / Visible Light | C(sp2)–H | rsc.org |

Mechanistic Studies of Synthetic Transformations

Understanding the reaction mechanisms is fundamental to developing efficient and selective synthetic methods for complex molecules like this compound.

The construction of the indazole ring system can be achieved through various transition metal-catalyzed pathways involving C-H activation and cyclization cascades. nih.gov A common strategy involves the reaction of azobenzenes with various coupling partners, catalyzed by rhodium(III) or cobalt(III) complexes. nih.govacs.org

One proposed mechanism for cobalt(III)-catalyzed indazole synthesis from an azobenzene and an aldehyde begins with the coordination of the azo directing group to the cobalt center. acs.orgnih.gov This is followed by a C-H bond activation/cyclometalation step to form a cobaltacycle intermediate. The aldehyde then inserts into the Co-C bond. Subsequent cyclative capture and aromatization, often facilitated by an additive like acetic acid, lead to the formation of the N-aryl-2H-indazole product and regeneration of the active catalyst. acs.orgnih.gov

Another pathway involves the [3+2] annulation of arynes with hydrazones. organic-chemistry.org In this method, a diazo compound, generated in situ from an N-tosylhydrazone, undergoes a 1,3-dipolar cycloaddition with an aryne to form the indazole core. organic-chemistry.org The synthesis of halogenated indazoles, such as bromo-fluoro-indazole derivatives, often starts from appropriately substituted anilines. For example, the synthesis of 5-bromo-4-fluoro-1H-indazole proceeds through the bromination of 3-fluoro-2-methylaniline, followed by a ring-closure reaction and subsequent deprotection. google.com

Key Steps in a Proposed Cobalt-Catalyzed Indazole Synthesis: acs.orgnih.gov

C-H Activation: Reversible C-H bond functionalization directed by an azo group to form a cobaltacycle.

Aldehyde Insertion: Insertion of an aldehyde into the metal-carbon bond of the intermediate.

Cyclative Capture & Aromatization: Intramolecular reaction leading to the heterocyclic ring, followed by aromatization to yield the stable indazole product.

The choice of catalyst and ligands is paramount in controlling the outcome of synthetic transformations on the indazole scaffold. researchgate.net In transition metal catalysis, ligands can modulate the steric and electronic properties of the metal center, thereby influencing reactivity, selectivity, and catalyst stability. acs.orgnih.gov

For instance, in palladium-catalyzed direct arylation reactions, the ligand can determine the site of functionalization. A bidentate ligand like phenanthroline in DMA has been shown to promote C7 arylation of 1H-indazoles, whereas a phosphine ligand in water can direct the arylation to the C3 position. researchgate.net Phosphine ligands are common in gold catalysis, where their properties can be tuned through chemical modification, such as the introduction of a positive charge into the ligand backbone, which enhances the electrophilicity of the gold center and can increase catalytic activity. acs.orgnih.gov

Copper catalysts, often used in conjunction with rhodium or palladium, also play a crucial role. nih.gov In some Rh(III)-catalyzed C-H activation/annulation reactions for indazole synthesis, copper(II) acetate is believed to be involved in the β-hydride elimination and subsequent aromatization steps. nih.gov The development of cationic phosphine ligands, which are highly electron-poor, has led to more active catalysts for various transformations by increasing the Lewis acidity of the coordinated metal center. nih.gov

Table 2: Influence of Ligands on Regioselectivity of Indazole Arylation researchgate.net

| Catalyst System | Solvent | Major Product |

|---|---|---|

| Pd(OAc)2 / Phenanthroline | DMA | C7-arylated Indazole |

Transition metal-catalyzed C-H borylation is a vital tool for creating versatile organoboron compounds from unfunctionalized (hetero)arenes. digitellinc.comresearchgate.net The regioselectivity of this reaction is a significant challenge, often governed by steric factors. nih.gov However, electronic effects can also play a decisive role, particularly with first-row transition metal catalysts. digitellinc.com

In the borylation of fluorinated arenes, which are structurally related to the "4-fluoro" aspect of the target compound, cobalt complexes with bis(phosphino)pyridine (PNP) ligands have demonstrated unusual ortho-to-fluorine selectivity. digitellinc.com This contrasts with typical iridium-catalyzed systems where sterics dominate, leading to borylation at the least hindered position. digitellinc.comnih.gov

Mechanistic studies of (PNP)Co-catalyzed fluoroarene borylation suggest a mechanism involving a rapid and reversible C(sp2)–H oxidative addition to a Co(I)-boryl species. The observed ortho-selectivity arises from the stabilization of the transition metal aryl complex intermediate by the adjacent fluorine substituent. This atypical C-H functionalization mechanism, driven by electronic factors rather than sterics, allows the catalyst to differentiate between C-H bonds in similar steric environments. digitellinc.com The interplay between the ligand framework and the electronic properties of the substrate is therefore critical in controlling the regiochemical outcome of the borylation reaction. digitellinc.comnih.gov

Advanced Spectroscopic Characterization and Analytical Methodologies for 6 Bromo 1 Ethyl 4 Fluoro 1h Indazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By observing the behavior of atomic nuclei in a magnetic field, NMR can elucidate the connectivity of atoms and their spatial relationships. For 6-bromo-1-ethyl-4-fluoro-1H-indazole, a combination of one-dimensional and two-dimensional NMR experiments is employed for a complete structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis and Proton Environment Elucidation

¹H NMR spectroscopy provides information on the chemical environment of hydrogen atoms within a molecule. The spectrum of this compound is expected to show distinct signals for the aromatic protons and the protons of the N-ethyl group.

The aromatic region would likely display two doublets, corresponding to the H-5 and H-7 protons on the indazole ring. The fluorine atom at position 4 and the bromine atom at position 6 will influence the chemical shifts of these protons through their electronic effects and through-space coupling. The H-5 proton is expected to show coupling to the H-7 proton (a small meta-coupling) and to the fluorine atom at C-4. The H-7 proton would likely appear as a doublet due to coupling with the H-5 proton.

The N-ethyl group will present as a quartet for the methylene (B1212753) (-CH2-) protons, resulting from coupling with the adjacent methyl (-CH3) protons, and a triplet for the methyl protons, due to coupling with the methylene protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | 7.5 - 8.0 | s | - |

| H-5 | 7.0 - 7.5 | dd | J(H-H), J(H-F) |

| H-7 | 7.2 - 7.7 | d | J(H-H) |

| N-CH2-CH3 | 4.2 - 4.7 | q | J(H-H) |

| N-CH2-CH3 | 1.4 - 1.8 | t | J(H-H) |

Note: These are predicted values based on general principles and data from similar indazole structures. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis and Carbon Framework Characterization

¹³C NMR spectroscopy is used to determine the number and chemical environment of carbon atoms in a molecule. For this compound, the spectrum will show distinct signals for each of the nine carbon atoms. The chemical shifts will be influenced by the nature of the substituents (bromo, fluoro, and ethyl groups) and their positions on the indazole ring.

The carbon atoms directly bonded to the electronegative fluorine (C-4) and bromine (C-6) atoms will exhibit characteristic chemical shifts. The C-4 signal will also show a large one-bond carbon-fluorine coupling constant (¹JCF). The other aromatic carbons will also display smaller two-, three-, and four-bond couplings to the fluorine atom. The carbons of the N-ethyl group will appear in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-3 | 130 - 140 |

| C-3a | 120 - 130 |

| C-4 | 150 - 160 (d, ¹JCF) |

| C-5 | 110 - 120 (d, JCF) |

| C-6 | 100 - 110 |

| C-7 | 115 - 125 (d, JCF) |

| C-7a | 140 - 150 |

| N-CH2-CH3 | 40 - 50 |

| N-CH2-CH3 | 10 - 20 |

Note: These are predicted values. d indicates a doublet due to C-F coupling.

Two-Dimensional (2D) NMR Techniques (e.g., Nuclear Overhauser Effect Spectroscopy (NOESY)) for Stereochemical Assignment

Two-dimensional NMR techniques are instrumental in confirming the connectivity and spatial arrangement of atoms. Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly useful for determining through-space proximity of protons. huji.ac.illibretexts.org In the context of this compound, a NOESY experiment would be crucial to confirm the position of the ethyl group at N-1.

A key correlation would be expected between the protons of the N-ethyl group (specifically the -CH2- protons) and the H-7 proton of the indazole ring. This spatial proximity would provide definitive evidence for the N-1 substitution pattern, as an N-2 substitution would result in a NOESY correlation between the ethyl group protons and the H-3 proton.

Solid-State Cross Polarization Magic-Angle Spinning (CPMAS) NMR for Crystalline Forms

Solid-state NMR (ssNMR) provides information about the structure and dynamics of molecules in the solid state. The Cross Polarization Magic-Angle Spinning (CPMAS) technique is commonly used to obtain high-resolution spectra of solid samples. nih.gov For this compound, ¹³C CPMAS NMR could be used to study its crystalline form.

The chemical shifts in the solid state can differ from those in solution due to packing effects and the absence of solvent. Polymorphism, the existence of different crystalline forms, can be readily detected by ssNMR as different polymorphs will typically give rise to distinct spectra. Furthermore, the technique can provide insights into the local environment and intermolecular interactions within the crystal lattice. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a highly sensitive method used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of moderately polar molecules like this compound. In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage needle, producing charged droplets from which ions are generated.

The ESI-MS spectrum of this compound would be expected to show a prominent protonated molecular ion peak, [M+H]⁺. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, this molecular ion peak will appear as a characteristic doublet with a mass difference of approximately 2 Da and a roughly 1:1 intensity ratio. This isotopic pattern provides a clear signature for the presence of a single bromine atom in the molecule. Further fragmentation of the molecular ion can provide additional structural information.

Table 3: Predicted ESI-MS Data for this compound

| Ion | Predicted m/z |

| [M(⁷⁹Br)+H]⁺ | 257.0 |

| [M(⁸¹Br)+H]⁺ | 259.0 |

Note: m/z values are calculated for the most abundant isotopes.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

High-resolution electrospray ionization mass spectrometry is a powerful tool for determining the elemental composition of a molecule with high accuracy and precision. In the analysis of this compound, this technique is expected to yield the protonated molecular ion, [M+H]⁺, as the base peak. The presence of bromine's characteristic isotopic pattern (79Br and 81Br in an approximate 1:1 ratio) would result in two major peaks separated by approximately 2 m/z units, providing a clear signature for the presence of a single bromine atom in the molecule.

The high-resolution capabilities of the instrument would allow for the experimental determination of the m/z value to several decimal places. This experimentally observed value can then be compared to the theoretically calculated mass of the protonated molecule, C9H9BrFN2⁺. A minimal mass error, typically in the low parts-per-million (ppm) range, would serve to unequivocally confirm the elemental formula of the compound. For instance, analysis of the related compound 4-bromo-6-fluoro-1H-indazole has shown clear [M+H]⁺ peaks at m/z 214 and 216, corresponding to the two bromine isotopes. chemicalbook.com

| Parameter | Expected Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Expected Ion | [M+H]⁺ |

| Theoretical m/z (79Br) | 242.9982 |

| Theoretical m/z (81Br) | 244.9961 |

| Expected Isotopic Ratio | ~1:1 |

Electron Ionization Mass Spectrometry (EI-MS)

Electron ionization mass spectrometry provides valuable structural information through the analysis of fragmentation patterns. Unlike the soft ionization of ESI, EI is a high-energy technique that induces extensive fragmentation of the parent molecule. The resulting mass spectrum for this compound would be expected to show a molecular ion peak (M⁺) with the characteristic isotopic pattern of bromine.

The fragmentation pattern would likely involve the loss of the ethyl group (C₂H₅, 29 Da), a common fragmentation pathway for N-ethylated compounds. This would result in a significant fragment ion. Other potential fragmentations could include the loss of a hydrogen atom, or cleavage of the indazole ring system, providing further insights into the molecule's structure. The study of fragmentation patterns in similar indazole-type synthetic cannabinoids has been crucial for their identification.

| Feature | Expected Observation |

| Molecular Ion (M⁺) | Present, with Br isotopic pattern |

| Key Fragment | [M-C₂H₅]⁺ |

| Other Fragments | Resulting from ring cleavage |

Infrared (IR) Spectroscopy

Fourier-transform infrared spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would be characterized by several key absorption bands. The aromatic C-H stretching vibrations are expected in the region of 3000-3100 cm⁻¹. The aliphatic C-H stretching from the ethyl group would appear just below 3000 cm⁻¹.

The C=C and C=N stretching vibrations of the indazole ring system are anticipated to produce a series of sharp peaks in the 1400-1650 cm⁻¹ region. The C-F bond would likely exhibit a strong absorption band in the fingerprint region, typically between 1000 and 1300 cm⁻¹. The C-Br stretching vibration is expected at lower wavenumbers, generally below 700 cm⁻¹. In studies of related 6-bromo-1H-indazole derivatives, characteristic peaks have been used for structural evaluation. researchgate.net

| Functional Group | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3000-3100 |

| Aliphatic C-H Stretch | 2850-2960 |

| C=C / C=N Stretch | 1400-1650 |

| C-F Stretch | 1000-1300 |

| C-Br Stretch | < 700 |

FT-Raman spectroscopy, a complementary technique to FT-IR, provides information about the vibrational modes of a molecule. A key advantage of Raman spectroscopy is that symmetric vibrations, which may be weak in the IR spectrum, often produce strong Raman signals. For this compound, the Raman spectrum would be expected to show strong bands corresponding to the vibrations of the aromatic ring system.

The symmetric breathing modes of the indazole ring are likely to be prominent in the Raman spectrum. Studies on 1H-indazole have shown that the molecule interacts with surfaces via its nitrogen atoms and the ring's π-system, and its orientation can be deduced from changes in the relative intensities of certain enhanced bands. nih.gov The C-Br and C-F stretching vibrations would also be observable, providing confirmatory evidence for the presence of these halogens. Differential Raman spectroscopy has been used effectively to distinguish between different indazole derivatives. nih.gov

| Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| Aromatic Ring Breathing | 1000-1600 |

| C-H Bending | 1100-1400 |

| C-F Stretch | 1000-1300 |

| C-Br Stretch | 200-600 |

X-ray Crystallography

Single crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. researchgate.net This technique would provide precise bond lengths, bond angles, and information about the intermolecular interactions of this compound in the solid state. Obtaining a suitable single crystal is a prerequisite for this analysis.

Based on the structures of other substituted indazoles, it is likely that this compound would crystallize in a common space group, such as P2₁/c or P-1. The crystal packing would likely be influenced by intermolecular interactions such as π-π stacking of the indazole rings and halogen bonding involving the bromine and fluorine atoms. For example, the crystal structure of methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate revealed weak hydrogen-bond-like interactions influencing the crystal packing. nih.gov The analysis would also confirm the planarity of the indazole ring system and the orientation of the ethyl group relative to the ring.

| Crystallographic Parameter | Predicted Value Range (based on similar structures) |

| Crystal System | Monoclinic or Triclinic |

| Space Group | P2₁/c or P-1 |

| Molecules per Unit Cell (Z) | 2 or 4 |

| Key Intermolecular Interactions | π-π stacking, Halogen bonding |

Analysis of Supramolecular Interactions (Hydrogen Bonding, Aromatic Interactions) in Crystal Lattices

Hydrogen Bonding: In the crystal lattice of substituted indazoles, hydrogen bonding is a predominant organizing force. For N-H containing indazoles, these interactions often manifest as N-H···N bonds, leading to the formation of dimers or polymeric chains (catemers). rsc.org In the case of this compound, the absence of an N-H donor precludes this classic interaction. However, weaker C-H···N and C-H···F hydrogen bonds are anticipated to be significant. The ethyl group and aromatic protons can act as donors to the pyrazole (B372694) nitrogen atom (N2) or the fluorine atom of an adjacent molecule. In similar heterocyclic structures, such C-H···O and C-H···N interactions have been shown to link molecules into chains or more complex three-dimensional networks. researchgate.net

Aromatic Interactions: Aromatic interactions, particularly π-π stacking, are expected to contribute significantly to the crystal packing. The presence and nature of substituents on the indazole ring system heavily influence these interactions. The fluorine atom at the 4-position, being highly electronegative, modifies the quadrupole moment of the aromatic ring. This can lead to favorable electrostatic interactions between the electron-poor fluorinated ring and the electron-rich regions of a neighboring molecule. rsc.orgnih.gov Studies on fluorinated aromatic compounds have shown that phenyl-pentafluorophenyl interactions can result in coplanar, fully stacked geometries. rsc.org Conversely, interactions between two fluorinated rings might lead to partially stacked orientations. rsc.org The interplay between the bromo and fluoro substituents will ultimately determine the preferred stacking geometry, which could range from parallel-displaced to T-shaped arrangements to minimize electrostatic repulsion and maximize van der Waals forces.

Furthermore, halogen bonding, a directional interaction involving the electrophilic region of the bromine atom (σ-hole), could also play a role in the crystal packing, interacting with nucleophilic sites like the nitrogen atom of a neighboring molecule. The relative contribution of these varied interactions dictates the final, most stable crystalline form.

| Interaction Type | Potential Donor | Potential Acceptor | Expected Geometry |

| Hydrogen Bonding | C-H (ethyl, aromatic) | N2 (indazole), F | Linear to slightly bent |

| Aromatic Stacking | Indazole Ring (π-system) | Indazole Ring (π-system) | Parallel-displaced, T-shaped |

| Halogen Bonding | C-Br (σ-hole) | N2 (indazole) | Directional, linear |

Chromatographic Techniques for Research Applications

Chromatographic methods are indispensable for the isolation, purification, and analytical assessment of synthetic compounds like this compound. High-performance liquid chromatography (HPLC) is a particularly powerful tool in this context.

For the routine analysis and purification of this compound, reversed-phase HPLC (RP-HPLC) is a standard and effective methodology. This technique separates compounds based on their hydrophobicity, making it well-suited for a moderately polar molecule with aromatic character.

A typical analytical HPLC setup would involve a C18 stationary phase, which provides a nonpolar environment. The mobile phase would likely consist of a mixture of an aqueous component (water, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. By running a gradient elution, where the proportion of the organic solvent is increased over time, compounds with varying polarities can be effectively separated from the target compound, allowing for accurate purity assessment. The detection is typically carried out using a UV detector, set at a wavelength where the indazole core exhibits strong absorbance.

Table of Typical HPLC Purity Assessment Parameters:

| Parameter | Value/Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 5 µL |

While this compound itself is not chiral, chiral derivatives or precursors in its synthetic pathway may exist as enantiomers. Preparative HPLC is a cornerstone technique for the separation of these enantiomers on a larger scale to obtain enantiopure compounds for further use. nih.govresearchgate.net This separation is achieved using a chiral stationary phase (CSP).

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for their broad applicability and high loading capacity in preparative separations. nih.gov The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.

The choice of mobile phase is critical for achieving optimal separation. In normal-phase mode, mixtures of alkanes (like hexane) and alcohols (like isopropanol (B130326) or ethanol) are common. The specific ratio of these solvents is optimized to maximize the resolution between the enantiomeric peaks. Supercritical fluid chromatography (SFC), which uses supercritical CO2 as the main mobile phase component, is also an increasingly popular and efficient alternative for preparative chiral separations. nih.gov

Table of Exemplary Preparative HPLC Conditions for a Chiral Indazole Analogue:

| Parameter | Value/Condition |

|---|---|

| Column | Chiralpak® AD (Amylose tris(3,5-dimethylphenylcarbamate)) (e.g., 20 x 250 mm) |

| Mobile Phase | Hexane / Isopropanol (80:20, v/v) |

| Flow Rate | 15 mL/min |

| Detection | UV at 260 nm |

| Temperature | Ambient |

| Sample Loading | 50 mg per injection |

Medicinal Chemistry Research and Biological Mechanism Elucidation of 6 Bromo 1 Ethyl 4 Fluoro 1h Indazole Derivatives

Structure-Activity Relationship (SAR) Studies on Indazole Derivatives

SAR studies are fundamental to the process of drug discovery and development, offering insights into how the chemical structure of a compound correlates with its biological activity. nih.gov For indazole derivatives, these studies have been instrumental in optimizing lead compounds to enhance their therapeutic potential. nih.govnih.gov

The nature and position of halogen substituents on the indazole ring play a critical role in modulating the biological activity of these compounds. researchgate.netrsc.org The presence of bromine at the C6 position and fluorine at the C4 position of the 1H-indazole core is a key feature of the parent compound.

Research has shown that halogen substitutions can significantly influence the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets. longdom.org For instance, the introduction of a bromine atom at the C6 position has been associated with diverse biological effects, impacting both anticancer and antioxidant activities. longdom.org The high electronegativity and small size of fluorine make it a valuable substituent for controlling the optoelectronic properties of organic conjugated materials, which can be crucial for biological interactions. rsc.org

Studies on various indazole derivatives have highlighted the importance of the position of halogen substitution. For example, in a series of 2-phenyl-2H-indazole derivatives, the presence of electron-withdrawing groups, which can include halogens, on the 2-phenyl ring was found to favor antiprotozoal activity. nih.gov The specific placement of halogens can lead to variations in efficacy and selectivity due to altered binding affinities with target proteins.

| Halogen | Position | Observed Effect on Biological Activity |

| Bromine | C6 | Influences anticancer and antioxidant properties. longdom.org |

| Fluorine | C4 | Modulates electronic properties, potentially enhancing target interaction. rsc.org |

| Chlorine | Varies | Can act as an electron-withdrawing group, impacting activity. nih.gov |

| Iodine | Varies | Can alter steric and electronic properties, affecting efficacy. |

The substituent at the N1 position of the indazole ring is a key determinant of the compound's pharmacokinetic and pharmacodynamic properties. nih.gov The ethyl group in 6-bromo-1-ethyl-4-fluoro-1H-indazole serves as a foundational element for SAR exploration.

Studies on related indazole series have demonstrated that modifying the N1-substituent can significantly impact binding affinity and metabolic stability. For instance, replacing an ethyl group with a cyclobutyl group has been shown to enhance potency in certain indazole-based selective estrogen receptor degraders (SERDs). nih.gov However, the introduction of larger, bulkier groups at this position may not always be beneficial and can sometimes lead to decreased activity, depending on the specific biological target and the steric constraints of its binding site.

The metabolic stability of a drug candidate is a critical factor for its in vivo efficacy. The nature of the N1-substituent can influence the molecule's susceptibility to metabolic enzymes. For example, smaller alkyl groups like methyl and ethyl may be more prone to metabolic oxidation compared to more complex or sterically hindered groups. Therefore, careful selection of the N1-substituent is crucial for achieving a desirable balance between binding affinity and metabolic stability.

| N1-Substituent | Impact on Binding Affinity | Impact on Metabolic Stability |

| Ethyl | Serves as a baseline for comparison. | Moderate stability, subject to metabolism. |

| Methyl | Can sometimes lead to decreased potency compared to ethyl. | May have different metabolic profile than ethyl. |

| Cyclobutyl | Has been shown to enhance potency in some series. nih.gov | May offer improved stability due to cyclic nature. |

| Bulky Groups | Can decrease activity due to steric hindrance. | May increase stability by shielding metabolic sites. |

Substitutions at various carbon positions of the indazole ring provide a rich avenue for modulating biological activity. nih.govnih.gov The parent compound features a fluorine at C4 and a bromine at C6.

C3 Position: The C3 position is a common site for introducing diverse functional groups. SAR studies have revealed that the presence of a suitably substituted carbohydrazide (B1668358) moiety at the C3 position can be crucial for strong inhibitory activities in certain enzymes. nih.gov In other studies, linking a hydrophobic group based on a substituted phenyl at the C3 position has been investigated for its effect on anti-cancer activities. nih.gov

C4 and C6 Positions: As previously discussed, the halogen substitutions at C4 and C6 are critical. The substituent groups at both the 4-position and 6-position of the 1H-indazole scaffold have been shown to play a crucial role in the inhibition of certain enzymes. mdpi.com

C5 and C7 Positions: While less is specifically documented for this compound, general SAR principles suggest that substitutions at C5 and C7 can also significantly impact biological outcomes by altering the molecule's electronic distribution and steric profile.

The biological activity of indazole derivatives is intrinsically linked to their electronic and steric properties. longdom.org The introduction of electron-donating or electron-withdrawing groups can alter the pKa of the indazole ring and influence its ability to form hydrogen bonds or engage in other non-covalent interactions with the target protein.

For example, electron-rich substituents positioned favorably on an aromatic ring have been shown to demonstrate stronger interactions and efficacy against fungal strains. longdom.org Conversely, the presence of electron-withdrawing groups can be advantageous in other contexts, such as in the antiprotozoal activity of 2-phenyl-2H-indazole derivatives. nih.gov

Steric factors are equally important. The size and shape of substituents can dictate how well a molecule fits into the binding pocket of its target. A 3D-QSAR model developed for indazole derivatives revealed that steric descriptors were crucial factors governing their anticancer activity. longdom.org

The development of potent and selective drug candidates from initial hits requires systematic optimization strategies. nih.govresearchgate.net This often involves a multi-pronged approach that includes:

Scaffold Hopping: Exploring alternative core structures while retaining key pharmacophoric features.

Bioisosteric Replacement: Substituting functional groups with other groups that have similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic profiles.

Fragment-Based Drug Design: Identifying small molecular fragments that bind to the target and then growing or linking them to create a more potent lead compound.

Structure-Guided Drug Design: Utilizing the three-dimensional structure of the target protein to design molecules that fit optimally into the binding site.

In the context of indazole derivatives, optimization studies have led to the identification of potent inhibitors for various biological targets. nih.gov

Combination SAR analysis involves studying the effects of multiple substitutions on the indazole ring simultaneously. nih.gov This approach is crucial for understanding potential synergistic or antagonistic interactions between different functional groups.

For instance, a study investigating the exchange of groups at the C3 and C6 positions of the indazole ring aimed to determine if the anti-cancer activities would be retained. nih.gov Such studies provide a more holistic understanding of the SAR and can lead to the discovery of compounds with significantly improved activity profiles. By systematically combining different substituents at various positions, researchers can fine-tune the properties of the lead compound to achieve the desired therapeutic effect.

Elucidation of Molecular Mechanisms of Action

Extensive research into the specific molecular mechanisms of action for derivatives of this compound is not extensively detailed in the public scientific literature. However, analysis of related indazole compounds provides a foundational understanding of how this chemical scaffold can interact with various biological targets. The indazole nucleus is recognized as a privileged scaffold in medicinal chemistry, frequently appearing in molecules designed to inhibit kinases and other enzymes.

Enzyme Inhibition Kinetics and Mechanism

Indazole derivatives have been widely investigated as inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.

Fibroblast Growth Factor Receptor 1 (FGFR1): Certain 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives have been reported as potent inhibitors of FGFR1. For instance, one such derivative demonstrated an IC50 value of 69.1 nM. Another series of indazole derivatives, featuring a piperazine (B1678402) moiety, also showed inhibitory activity against FGFR1, with a lead compound exhibiting an IC50 of 14.6 nM.

Epidermal Growth Factor Receptor (EGFR): Indazole-based compounds have been developed as covalent inhibitors of EGFR. Derivatives incorporating an acrylamide (B121943) moiety have shown enhanced activity. One such compound was found to be selective for the EGFR wild type and also inhibited the L858R and L858R/T790M mutants with IC50 values of 3352 nM and 462 nM, respectively.

Information regarding the specific inhibitory effects of this compound derivatives on TTK, Pim Kinases, and c-Met is not currently available in the public domain.

The inhibitory profile of the indazole scaffold extends beyond kinases to other enzyme families.

α-Glucosidase: A series of ethyl 4-arylpyrimido[1,2-b]indazole-2-carboxylate derivatives displayed inhibitory activity against α-glucosidase, with IC50 values ranging from 66.98 ± 0.05 to 650.30 ± 0.08 µM. In another study, 6-bromo-2-phenyl substituted quinazoline-3-oxides, which share structural similarities, exhibited potent dual inhibition of α-glucosidase and α-amylase with IC50 values of 1.08 ± 0.02 µM and 5.33 ± 0.01 µM, respectively.

Protein Arginine Deiminase 4 (PAD4): Haloacetamidine-based indazole derivatives have been identified as potent inhibitors of PAD4. A trichloroindazole compound, for example, was found to be a highly potent PAD4 inhibitor with significant selectivity over other PAD isozymes.

Currently, there is no publicly available data on the inhibition of IDO1, Lactoperoxidase, or Human Neutrophil Elastase by derivatives of this compound.

Understanding the type of enzyme inhibition is crucial for elucidating the mechanism of action. For a novel series of ethyl 4-arylpyrimido[1,2-b]indazole-2-carboxylate derivatives, kinetic studies revealed that a lead compound acts as a competitive inhibitor of α-glucosidase, with a Ki value of 66 µM. This indicates that the inhibitor likely binds to the active site of the enzyme, competing with the natural substrate. For other enzyme targets listed, specific studies determining the inhibition type for indazole derivatives are not widely reported.

Protein-Ligand Interaction Analysis

Computational methods, such as molecular docking, are instrumental in predicting and analyzing the interactions between a ligand and its protein target.

Molecular docking studies on various indazole derivatives have provided insights into their binding modes within the active sites of their target enzymes. For instance, in the case of α-glucosidase inhibitors, non-covalent interactions such as alkyl, π-alkyl, and π-π T-shaped interactions, along with electrostatic (π-sulfur and/or π-anion) and hydrogen bonding, are predicted to be crucial for enhancing the inhibitory effect by promoting strong interactions with the protein residues at the active site.

Similarly, molecular docking of indazole derivatives into the ATP binding site of renal cancer-related protein (PDB: 6FEW) has shown interactions with key amino acid residues such as ASP784, LYS655, MET699, and GLU672, indicating binding within the catalytic center. These studies consistently point towards indazole derivatives acting at the active site of their target enzymes, though the possibility of allosteric inhibition cannot be entirely ruled out without further experimental validation.

Analysis of Specific Interactions (Hydrogen Bonding, Pi-Pi Interactions)

The efficacy of kinase inhibitors derived from the this compound scaffold is fundamentally dependent on their precise interactions within the ATP-binding pocket of the target kinase. These non-covalent interactions, primarily hydrogen bonds and π-π stacking, anchor the inhibitor in a conformation that prevents ATP binding and subsequent signal transduction.